RFRP-1 (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

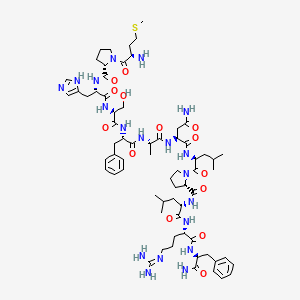

RFRP-1 (Mensch) ist ein Neuropeptid, das zur Familie der gonadotropin-hemmenden Hormone gehört. Es ist als MPHSFANLPLRF-NH2 identifiziert und bekannt dafür, die Synthese und Freisetzung von Gonadotropinen aus der Hypophyse zu hemmen. Diese Verbindung spielt eine entscheidende Rolle bei der Regulierung der Hypothalamus-Hypophysen-Gonaden-Achse, die für die Fortpflanzungsfunktionen unerlässlich ist .

Wissenschaftliche Forschungsanwendungen

RFRP-1 (human) has several scientific research applications:

Biology: It is used to study the regulation of reproductive functions and the hypothalamic-pituitary-gonadal axis.

Medicine: Research on RFRP-1 (human) helps in understanding its role in reproductive disorders and potential therapeutic applications.

Chemistry: It serves as a model peptide for studying peptide synthesis and purification techniques.

Industry: RFRP-1 (human) is used in the development of diagnostic tools and assays for reproductive health

Wirkmechanismus

Target of Action

The primary target of RFRP-1 (human) is the human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes . These targets play a crucial role in the regulation of reproductive functions in the human body .

Mode of Action

RFRP-1 (human) interacts with its targets by binding to and activating the Neuropeptide FF (NPFF) receptors, specifically NPFF2 and NPFF1 . This interaction results in the potent inhibition of gonadotropin , a hormone that stimulates the growth and function of the gonads (ovaries and testes).

Biochemical Pathways

The biochemical pathway affected by RFRP-1 (human) involves the modulation of the hypothalamic-pituitary-gonadal axis . This axis is a critical part of the endocrine system that regulates reproductive functions. The downstream effects of this modulation include the inhibition of gonadotropin synthesis and release from the pituitary gland .

Pharmacokinetics

It’s known that the compound can rapidly and reversibly decrease shortening and relaxation in isolated mammalian cardiac myocytes in a dose-dependent manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of RFRP-1 (human) and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of RFRP-1 (human)'s action include the inhibition of reproductive behavior, decrease in food intake, and increase in anxiety behavior in an oxytocin-mediated manner . Additionally, it has been found to reduce heart rate, stroke volume, ejection fraction, and cardiac output .

Action Environment

The action of RFRP-1 (human) can be influenced by environmental factors. For instance, stress can activate RFRP-1-secreting neurons . This suggests that the compound’s action, efficacy, and stability could be affected by the physiological state of the organism, such as stress levels.

Biochemische Analyse

Biochemical Properties

RFRP-1 (human) interacts with various biomolecules, including enzymes and proteins. It targets human gonadotropin-releasing hormone (GnRH) neurons and gonadotropes, effectively inhibiting gonadotropin . It also acts as a potent Neuropeptide FF (NPFF) receptor agonist, with EC50s of 0.0011 nM and 29 nM for NPFF2 and NPFF1, respectively .

Cellular Effects

RFRP-1 (human) has significant effects on various types of cells and cellular processes. It influences cell function by modulating GnRH neuron firing and inhibiting gonadotropin secretion in cultured sheep pituitary cells by inhibiting Ca2+ mobilization . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

RFRP-1 (human) exerts its effects at the molecular level through several mechanisms. It binds to and activates the NPFF receptors, leading to the inhibition of gonadotropin synthesis and release from the pituitary . This interaction results in changes in gene expression and enzyme activity, contributing to its inhibitory effects on gonadotropin.

Transport and Distribution

RFRP-1 (human) is transported and distributed within cells and tissues. It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes

Subcellular Localization

It is known that RFRP-1 (human) targets human GnRH neurons and gonadotropes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RFRP-1 (Mensch) kann unter Verwendung der Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst in der Regel die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wurde.

Abspaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von RFRP-1 (Mensch) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu steigern. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

RFRP-1 (Mensch) unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Unter physiologischen Bedingungen nimmt es normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat (HBTU)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Abspaltungsreagenzien: TFA, Wasser und Abfänger wie Triisopropylsilan (TIS)

Hauptprodukte

Das Hauptprodukt der Synthese ist das RFRP-1 (Mensch)-Peptid selbst. Während des Abspaltungsschritts können Nebenprodukte wie verkürzte Peptide oder Peptide mit unvollständiger Entschützung gebildet werden, die während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

RFRP-1 (Mensch) hat verschiedene wissenschaftliche Forschungsanwendungen:

Biologie: Es wird verwendet, um die Regulierung der Fortpflanzungsfunktionen und die Hypothalamus-Hypophysen-Gonaden-Achse zu untersuchen.

Medizin: Die Forschung an RFRP-1 (Mensch) hilft, seine Rolle bei Fortpflanzungsstörungen und potenziellen therapeutischen Anwendungen zu verstehen.

Chemie: Es dient als Modellpeptid für die Untersuchung von Peptidsynthese- und Reinigungsverfahren.

Industrie: RFRP-1 (Mensch) wird bei der Entwicklung von diagnostischen Werkzeugen und Assays für die reproduktive Gesundheit eingesetzt

Wirkmechanismus

RFRP-1 (Mensch) übt seine Wirkungen aus, indem es an den GPR147-Rezeptor bindet, der im Hypothalamus und in der Hypophyse exprimiert wird. Nach der Bindung hemmt es die Freisetzung von Gonadotropin-Releasing-Hormon (GnRH) aus dem Hypothalamus und reduziert anschließend die Sekretion von Luteinisierendem Hormon (LH) und Follikel-stimulierendem Hormon (FSH) aus der Hypophyse. Diese Hemmung wird durch die Modulation des intrazellulären Kalziumspiegels und die Hemmung der zyklischen Adenosinmonophosphat (cAMP)-Produktion vermittelt .

Analyse Chemischer Reaktionen

Types of Reactions

RFRP-1 (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of the synthesis is the RFRP-1 (human) peptide itself. During the cleavage step, side products such as truncated peptides or peptides with incomplete deprotection may be formed, which are removed during purification .

Vergleich Mit ähnlichen Verbindungen

RFRP-1 (Mensch) ist Teil einer Familie von Peptiden, zu der auch RFRP-3 (Mensch) gehört. Beide Peptide haben ähnliche Funktionen, unterscheiden sich aber in ihren Aminosäuresequenzen und Rezeptoraffinitäten. RFRP-3 (Mensch) ist als VPNLPQRF-NH2 identifiziert und hat eine höhere Potenz bei der Hemmung der Gonadotropinsekretion im Vergleich zu RFRP-1 (Mensch) .

Liste ähnlicher Verbindungen

RFRP-3 (Mensch): VPNLPQRF-NH2

Neuropeptid FF (NPFF): Ein verwandtes Peptid, das ebenfalls auf NPFF-Rezeptoren wirkt, aber unterschiedliche physiologische Rollen hat

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H101N19O14S/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXUPUZSJMRDJT-IWPKOFGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H101N19O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1428.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)